molecular formula C12H18N2O3 B11809731 4-Amino-3-(furan-2-yl)-1-morpholinobutan-1-one

4-Amino-3-(furan-2-yl)-1-morpholinobutan-1-one

Cat. No.: B11809731
M. Wt: 238.28 g/mol
InChI Key: BZUQDEJKPHBAPM-UHFFFAOYSA-N
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Description

4-Amino-3-(furan-2-yl)-1-morpholinobutan-1-one is a heterocyclic compound that features a furan ring, a morpholine ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(furan-2-yl)-1-morpholinobutan-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of furan-2-carbaldehyde with morpholine and an appropriate amine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, controlled reaction environments, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(furan-2-yl)-1-morpholinobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the amino group may produce primary or secondary amines.

Scientific Research Applications

4-Amino-3-(furan-2-yl)-1-morpholinobutan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Amino-3-(furan-2-yl)-1-morpholinobutan-1-one involves its interaction with specific molecular targets. The amino group and furan ring can form hydrogen bonds and π-π interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-(furan-2-yl)-1-morpholinobutan-1-one is unique due to its combination of a furan ring and a morpholine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

4-amino-3-(furan-2-yl)-1-morpholin-4-ylbutan-1-one

InChI

InChI=1S/C12H18N2O3/c13-9-10(11-2-1-5-17-11)8-12(15)14-3-6-16-7-4-14/h1-2,5,10H,3-4,6-9,13H2

InChI Key

BZUQDEJKPHBAPM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CC(CN)C2=CC=CO2

Origin of Product

United States

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